3-Formylrifamycin SV O-farnesyloxime
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Overview
Description
3-Formylrifamycin SV O-farnesyloxime: is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria. This compound is particularly interesting due to its unique structural modifications, which enhance its biological activity and stability. Rifamycins, including this compound, are derived from the natural metabolites of the bacterium Nocardia mediterranei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV O-farnesyloxime typically involves the reaction of 3-formylrifamycin SV with farnesylamine under specific conditions. The process begins with the preparation of 3-formylrifamycin SV, which is achieved through the oxidation of rifamycin B. The subsequent reaction with farnesylamine is carried out in an organic solvent such as tetrahydrofuran, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance yield and reduce production costs. This involves the use of microreactors, which allow for precise control over reaction conditions and efficient mixing of reactants .
Chemical Reactions Analysis
Types of Reactions: 3-Formylrifamycin SV O-farnesyloxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines are employed under mild acidic or basic conditions.
Major Products:
Oxidation: 3-Carboxyrifamycin SV O-farnesyloxime.
Reduction: 3-Hydroxymethylrifamycin SV O-farnesyloxime.
Substitution: Various hydrazone and oxime derivatives.
Scientific Research Applications
Chemistry: 3-Formylrifamycin SV O-farnesyloxime is used as a starting material for the synthesis of various rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties .
Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interaction of rifamycins with bacterial RNA polymerase. It serves as a model compound for understanding the structure-activity relationships of rifamycins .
Medicine: this compound has potential therapeutic applications in the treatment of bacterial infections, particularly those caused by rifampicin-resistant strains. Its enhanced stability and activity make it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference standard for quality control in the production of rifamycin-based drugs .
Mechanism of Action
3-Formylrifamycin SV O-farnesyloxime exerts its effects by inhibiting bacterial RNA polymerase, an enzyme essential for the transcription of bacterial DNA into RNA. The compound binds to the β-subunit of RNA polymerase, preventing the initiation of RNA synthesis. This inhibition leads to the suppression of bacterial growth and replication .
Comparison with Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action but different structural modifications.
Rifabutin: Another rifamycin derivative with enhanced activity against Mycobacterium avium complex.
Rifapentine: Known for its longer half-life and use in the treatment of tuberculosis.
Uniqueness: 3-Formylrifamycin SV O-farnesyloxime is unique due to its specific structural modifications, which confer enhanced stability and activity compared to other rifamycin derivatives. Its ability to overcome rifampicin resistance makes it a valuable compound in the fight against antibiotic-resistant bacterial infections .
Properties
CAS No. |
41887-55-2 |
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Molecular Formula |
C53H72N2O13 |
Molecular Weight |
945.1 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C53H72N2O13/c1-28(2)17-14-18-29(3)19-15-20-30(4)23-26-66-54-27-38-43-48(61)41-40(47(38)60)42-50(36(10)46(41)59)68-53(12,51(42)62)65-25-24-39(64-13)33(7)49(67-37(11)56)35(9)45(58)34(8)44(57)31(5)21-16-22-32(6)52(63)55-43/h16-17,19,21-25,27,31,33-35,39,44-45,49,57-61H,14-15,18,20,26H2,1-13H3,(H,55,63)/b21-16+,25-24+,29-19+,30-23+,32-22+,54-27+ |
InChI Key |
OJPCIWGYWKUXNM-ANJSYAIPSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)CCC=C(C)C)C |
Origin of Product |
United States |
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